2,4-Dichloro-5-fluoroquinoline-3-carbonitrile
CAS No.:
Cat. No.: VC17735938
Molecular Formula: C10H3Cl2FN2
Molecular Weight: 241.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H3Cl2FN2 |
|---|---|
| Molecular Weight | 241.05 g/mol |
| IUPAC Name | 2,4-dichloro-5-fluoroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H3Cl2FN2/c11-9-5(4-14)10(12)15-7-3-1-2-6(13)8(7)9/h1-3H |
| Standard InChI Key | RAZMMEMYERFCTB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=C(C(=N2)Cl)C#N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s IUPAC name, 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, reflects its substitution pattern:
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Quinoline backbone: A bicyclic system fusing a benzene ring with a pyridine ring.
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Substituents:
Its molecular formula is C₁₀H₃Cl₂FN₂, with a molecular weight of 241 Da . X-ray crystallography of analogous thiadiazinoquinoline derivatives confirms the planar geometry of the quinoline core, which facilitates π-π stacking interactions in drug-target binding .
Physicochemical Properties
Key properties include:
| Property | Value | Relevance |
|---|---|---|
| LogP | 3.56 | Moderate lipophilicity for cellular uptake |
| Polar Surface Area | 37 Ų | Influences solubility and bioavailability |
| Rotatable Bonds | 0 | Rigid structure enhancing binding affinity |
| Hydrogen Bond Acceptors | 2 | Limited hydrogen-bonding capacity |
The absence of hydrogen bond donors and low polar surface area suggest suitability for crossing biological membranes .
| Supplier | Purity (%) | Pack Size | Price ($) |
|---|---|---|---|
| Angene International | 95 | 100 mg | 85 |
| BLD Pharmatech | 95 | 1 g | 409 |
| Enamine Ltd | 95 | 10 g | 3,683 |
| Advanced ChemBlocks | 97 | 5 g | 2,524 |
Pricing scales nonlinearly with quantity, reflecting synthesis and purification costs .
Applications in Drug Development
Antibiotic Synthesis
The compound serves as a precursor for fluoroquinolone antibiotics, including:
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Gemifloxacin: A broad-spectrum antibiotic targeting DNA gyrase .
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Enoxacin and Tosufloxacin: Used for urinary tract and respiratory infections .
The fluorine atom at position 6 enhances bacterial cell penetration, while the nitrile group allows further functionalization .
Structure-Activity Relationships (SAR)
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Chlorine at C-2/C-4: Increases electrophilicity, improving target binding .
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Fluorine at C-6: Reduces metabolic degradation via cytochrome P450 enzymes .
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Nitrile at C-3: Serves as a handle for coupling reactions with amines or thiols .
Comparative Analysis with Pyridine Analogs
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
This pyridine-based analog (CAS: 82671-02-1) shares functional groups but lacks the quinoline ring. Key differences:
| Feature | Quinoline Derivative | Pyridine Analog |
|---|---|---|
| Ring System | Bicyclic | Monocyclic |
| Bioavailability | Higher (due to lipophilicity) | Lower |
| Synthetic Utility | Antibiotic precursors | Intermediate for naphthyridines |
The quinoline variant’s extended conjugation enhances interactions with aromatic residues in enzyme binding pockets .
Future Research Directions
Targeted Modifications
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C-7 Substituents: Introducing cyclopropyl or methoxy groups could improve pharmacokinetics .
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Nitrile Replacement: Amide or sulfonamide groups may reduce toxicity while retaining activity.
Green Synthesis Methods
Developing catalytic processes to minimize AlCl₃ usage in Friedel-Crafts reactions could enhance sustainability .
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